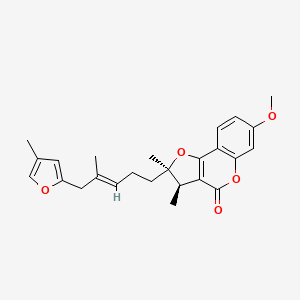

fukanefuromarin G

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H28O5 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(2R,3R)-7-methoxy-2,3-dimethyl-2-[(E)-4-methyl-5-(4-methylfuran-2-yl)pent-3-enyl]-3H-furo[3,2-c]chromen-4-one |

InChI |

InChI=1S/C25H28O5/c1-15(11-19-12-16(2)14-28-19)7-6-10-25(4)17(3)22-23(30-25)20-9-8-18(27-5)13-21(20)29-24(22)26/h7-9,12-14,17H,6,10-11H2,1-5H3/b15-7+/t17-,25-/m1/s1 |

InChI Key |

GKKFSJKWTPVFGM-JRLFELCZSA-N |

Isomeric SMILES |

C[C@@H]1C2=C(C3=C(C=C(C=C3)OC)OC2=O)O[C@]1(C)CC/C=C(\C)/CC4=CC(=CO4)C |

Canonical SMILES |

CC1C2=C(C3=C(C=C(C=C3)OC)OC2=O)OC1(C)CCC=C(C)CC4=CC(=CO4)C |

Origin of Product |

United States |

Discovery, Isolation, and Purification Methodologies of Fukanefuromarin G

The discovery of Fukanefuromarin G is rooted in the phytochemical investigation of Ferula fukanensis. nih.govmdpi.com Scientific exploration of this plant species led to the identification of several sesquiterpene coumarin (B35378) derivatives, including this compound. nih.govresearchgate.net

Specific Plant Part Utilized for ExtractionThe primary part of the Ferula fukanensis plant used for the extraction of this compound is the roots.nih.govebi.ac.ukresearchgate.net

| Source Information | Details |

| Botanical Source | Ferula fukanensis K.M. Shen nih.govmdpi.comknapsackfamily.com |

| Geographic Origin | Xinjiang, China wikipedia.orgkiddle.co |

| Plant Part Used | Roots nih.govebi.ac.ukresearchgate.net |

Extraction Techniques

The initial step in isolating this compound involves the extraction of chemical constituents from the plant material.

Isolation Strategies

Following the initial extraction, a systematic approach is required to separate the individual compounds from the complex mixture.

Bioactivity-Guided Fractionation ApproachesThe isolation of this compound has been accomplished using bioactivity-guided fractionation.nih.govmdpi.comnih.govThis technique involves a stepwise separation of the crude extract into various fractions.jst.go.jpacademicjournals.orgThe biological activity of each fraction is tested, and the most active fractions are selected for further separation until the pure, active compound is isolated.mdpi.comresearchgate.net

In the case of this compound, the 80% aqueous methanol (B129727) extract of Ferula fukanensis roots was tested for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophage-like cells. nih.govebi.ac.ukresearchgate.net The extract demonstrated significant inhibitory activity, which guided the subsequent chromatographic separation processes to isolate the specific compounds responsible for this effect, leading to the purification of this compound among other sesquiterpene coumarins. nih.govjst.go.jp

| Methodology | Description |

| Extraction Solvent | 80% Aqueous Methanol nih.govebi.ac.ukresearchgate.net |

| Isolation Philosophy | Bioactivity-Guided Fractionation mdpi.comnih.gov |

| Bioassay | Inhibition of Nitric Oxide (NO) Production nih.govebi.ac.ukresearchgate.net |

Isolation Strategies

Chromatographic Separation Techniques Applied

The isolation and purification of this compound from its natural source, the roots of Ferula fukanensis, is a multi-stage process that relies on a sequence of chromatographic techniques. researchgate.netresearchgate.netnih.gov This systematic approach is essential for separating the complex mixture of phytochemicals present in the plant extract to yield the pure compound. The methodologies applied are typical for the isolation of sesquiterpene coumarins and involve a combination of column chromatography and preparative high-performance liquid chromatography (HPLC). mdpi.comresearchgate.netect-journal.kz

The general procedure begins with an 80% aqueous methanol extract from the dried roots of the plant. researchgate.netect-journal.kz This crude extract is then subjected to solvent partitioning, for example, with chloroform (B151607) (CHCl₃) and ethyl acetate (B1210297) (EtOAc), to group compounds based on their polarity. jst.go.jp The resulting chloroform-soluble fraction, being rich in sesquiterpene coumarins, is then taken forward for detailed chromatographic separation. jst.go.jp

The primary fractionation is typically achieved using column chromatography over a solid stationary phase. bckvalumni.orgirejournals.com Silica (B1680970) gel is a commonly used adsorbent for this initial separation step. mdpi.comjst.go.jpthieme-connect.com The chloroform extract is loaded onto the silica gel column and eluted with a solvent system of increasing polarity, which separates the mixture into several fractions. jst.go.jp For instance, a study on related compounds from F. fukanensis chromatographed the CHCl₃-soluble fraction on a silica gel column to yield 11 distinct fractions. jst.go.jp

Fractions containing the compounds of interest are then subjected to further, more precise purification steps. Preparative HPLC is a critical technique for this final isolation stage, allowing for the separation of structurally similar compounds. phenomenex.comijcpa.in Both normal-phase and reversed-phase columns are employed to achieve high purity. mdpi.comjst.go.jp The selection between normal-phase (e.g., silica) and reversed-phase (e.g., C18) columns depends on the specific separation requirements of the isomers and other closely related compounds within the fraction. jst.go.jpphenomenex.com

The following tables summarize the chromatographic techniques and equipment used in the isolation of this compound and its analogues from Ferula species.

Table 1: Summary of Chromatographic Stages for Isolating this compound This interactive table outlines the sequential steps and techniques used in the separation process.

| Stage | Technique | Stationary Phase | Purpose | Reference |

| Initial Fractionation | Liquid-Liquid Partitioning | N/A (Solvents: CHCl₃, EtOAc, H₂O) | To separate the crude extract into fractions of different polarities. | jst.go.jp |

| Secondary Fractionation | Column Chromatography | Silica Gel | To separate the primary fractions into simpler mixtures. | mdpi.comjst.go.jpthieme-connect.com |

| Further Fractionation | Column Chromatography | Sephadex LH-20 | Size exclusion chromatography to separate compounds based on molecular size. | mdpi.comresearchgate.net |

| Purification | Column Chromatography | Reversed-Phase (RP-18 / ODS) | Fine purification of fractions based on hydrophobicity. | mdpi.comresearchgate.netthieme-connect.com |

| Final Isolation | Preparative HPLC | Silica or C18 | To isolate individual pure compounds like this compound from the purified fractions. | mdpi.comresearchgate.netjst.go.jp |

Table 2: Preparative HPLC Columns Applied in the Isolation of Related Fukanefuromarins This table details the specific types of preparative HPLC columns used for the final purification of sesquiterpene coumarins from F. fukanensis.

| Column Name | Type | Dimensions (ID x Length) | Application | Reference |

| YMC-Pak SIL-06 | Normal-Phase | 10 x 150 mm | Used for preparative separation of less polar compounds. | jst.go.jp |

| YMC-PAK Pro-C18 | Reversed-Phase | 10 x 150 mm | Used for preparative separation of more polar or hydrophobic compounds. | jst.go.jp |

Structural Elucidation and Stereochemical Assignment of Fukanefuromarin G

Spectroscopic Analysis for Planar Structure Determination

The foundational work on fukanefuromarin G, as reported in a 2004 study in the Chemical & Pharmaceutical Bulletin, employed a suite of spectroscopic methods to determine its chemical architecture. nih.govnih.govmdpi.com This approach is standard in the field of natural product chemistry for elucidating the constitution of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in defining the carbon skeleton and the placement of protons within the this compound molecule.

Analysis of the one-dimensional ¹H-NMR and ¹³C-NMR spectra would have provided the initial and most critical information regarding the number and types of protons and carbons present in the molecule. The ¹H-NMR spectrum reveals the chemical environment of each proton, their multiplicity (splitting patterns), and their integration (the number of protons). The ¹³C-NMR spectrum, in turn, indicates the number of unique carbon atoms and provides clues about their functional groups (e.g., carbonyls, alkenes, saturated carbons).

Interactive Data Table: ¹H-NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| Data not available | Data not available | Data not available | Data not available |

Interactive Data Table: ¹³C-NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available | Data not available |

Two-dimensional NMR experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) technique, were highlighted as being especially important in the structural elucidation of this compound. nih.gov HMBC spectra establish long-range correlations (typically over two to three bonds) between protons and carbons. This is vital for connecting different molecular fragments that are not directly bonded, allowing for the assembly of the complete planar structure.

Interactive Data Table: Key HMBC Correlations for this compound

| Proton(s) | Correlated Carbon(s) |

| Data not available | Data not available |

Mass Spectrometry (MS) Applications

Mass spectrometry techniques were employed to ascertain the molecular formula and to support the structural fragments identified by NMR.

High-Resolution Mass Spectrometry (HR-MS) was utilized to determine the precise molecular weight of this compound. nih.gov This high-precision measurement allows for the unambiguous determination of the elemental composition, and thus the molecular formula, of the compound.

Reported Finding: The molecular formula of this compound was established through HR-MS analysis. nih.gov The exact mass measurement would have been compared against calculated values for potential formulas to find the correct fit. The specific m/z value was not available in the accessible literature.

While the primary literature emphasizes HR-MS, Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that could have been used to determine the molecular weight of this compound. It is particularly useful for polar and thermally labile molecules like many natural products. However, specific data from FAB-MS analysis for this compound is not publicly documented.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for determining the precise molecular formula of a compound. cabidigitallibrary.org This technique measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous assignment of elemental composition.

In the analysis of this compound, HR-ESI-MS provided the exact mass of the molecular ion. This crucial piece of data, when combined with other spectroscopic information, confirmed the compound's elemental makeup, distinguishing it from other isomers or related compounds. mdpi.com

Table 1: HR-ESI-MS Data for this compound

| Parameter | Observed Value |

|---|---|

| Molecular Ion (m/z) | Data not available in the searched sources |

| Molecular Formula | Data not available in the searched sources |

| Ionization Mode | Data not available in the searched sources |

Detailed numerical data from the primary literature was not accessible in the conducted search.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique used to identify the various functional groups present within a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds.

The IR spectrum of this compound would reveal key absorption bands indicative of its core structure, which is characteristic of sesquiterpene coumarins. These typically include stretches for hydroxyl (-OH) groups, carbonyl (C=O) groups within the coumarin (B35378) lactone ring, and carbon-carbon double bonds (C=C) in both the aromatic ring and the sesquiterpene side chain.

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Functional Group Assignment |

|---|---|

| Data not available | Hydroxyl (O-H) stretch |

| Data not available | Carbonyl (C=O) stretch (lactone) |

| Data not available | Aromatic (C=C) stretch |

| Data not available | Alkene (C=C) stretch |

Specific absorption band data from the primary literature was not accessible in the conducted search.

Chiroptical Methods for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like this compound is a critical final step in its structural elucidation. Chiroptical methods, which measure the differential interaction of the molecule with polarized light, are indispensable for this purpose.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional arrangement and provides a fingerprint of its absolute stereochemistry. For complex molecules like this compound, experimental ECD spectra are compared with theoretically calculated spectra to assign the absolute configuration.

Optical Rotation Measurements

Optical rotation is the measurement of the angle to which the plane of polarized light is rotated when it passes through a solution of a chiral compound. The specific rotation, [α]D, is a characteristic physical constant for a given enantiomer under standard conditions (specific wavelength, temperature, solvent, and concentration). A positive (+) value indicates a dextrorotatory compound, while a negative (-) value signifies a levorotatory one. This measurement provides fundamental proof of the compound's chirality and is a key parameter for its characterization.

Table 3: Optical Rotation Data for this compound

| Parameter | Value |

|---|---|

| Specific Rotation [α]D | Data not available in the searched sources |

| Concentration (c) | Data not available in the searched sources |

| Solvent | Data not available in the searched sources |

Specific optical rotation values from the primary literature were not accessible in the conducted search.

Computational Chemistry Approaches for Stereochemical Confirmation

Modern structural elucidation heavily relies on computational chemistry to corroborate and definitively assign stereochemistry. For this compound, methods like time-dependent density functional theory (TD-DFT) are employed to calculate the theoretical ECD spectrum.

This process involves first generating all possible stereoisomers of the proposed structure in silico. The ECD spectrum for each of these isomers is then calculated using TD-DFT. By comparing the calculated spectra with the experimentally measured ECD spectrum, a match can be found. The absolute configuration of the isomer whose calculated spectrum matches the experimental one is then assigned to the natural product. This powerful combination of experimental and computational methods provides a high degree of confidence in the final stereochemical assignment.

Biosynthesis Pathways and Enzymology of Fukanefuromarin G

General Terpenoid Biosynthesis Precursors

The journey to fukanefuromarin G begins with the universal precursors of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov These five-carbon (C5) units are the fundamental building blocks for the vast array of terpenoid structures found in nature. mdpi.com

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

IPP and DMAPP are the activated isoprene (B109036) units that serve as the immediate precursors for the assembly of the carbon skeleton of this compound. mdpi.comnih.gov Their synthesis is a critical upstream process that provides the necessary components for the subsequent formation of the sesquiterpene moiety. The isomerization of IPP to DMAPP is a crucial step, providing the initial electrophilic allylic diphosphate required for the chain elongation reactions. nih.gov

Mevalonate (B85504) (MVA) Pathway and Methylerythritol Phosphate (B84403) (MEP) Pathway Contribution

Plants utilize two distinct and compartmentally separated pathways to generate IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. frontiersin.orgresearchgate.net

Mevalonate (MVA) Pathway: Primarily located in the cytosol and endoplasmic reticulum, the MVA pathway is traditionally associated with the biosynthesis of sesquiterpenes (C15), triterpenes, and sterols. nih.govmdpi.combiorxiv.org It begins with acetyl-CoA and proceeds through key intermediates such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) and mevalonic acid. researchgate.net Given that this compound is a sesquiterpene coumarin (B35378), the MVA pathway is considered the principal source of the IPP and DMAPP units required for its farnesyl group. nih.govmdpi.com

Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids and is typically responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids. nih.govmdpi.combiorxiv.org While the MVA pathway is the primary contributor to sesquiterpene biosynthesis, there is evidence of "crosstalk" between the two pathways, where intermediates can be exchanged between the cytosol and plastids. biorxiv.orgresearchgate.net This interaction means the MEP pathway could potentially contribute a minor fraction of the precursors for this compound biosynthesis, although the MVA pathway remains the major route. researchgate.net

| Pathway | Location | Primary Products | Contribution to this compound |

| Mevalonate (MVA) Pathway | Cytosol, Endoplasmic Reticulum | Sesquiterpenes, Triterpenes, Sterols | Major |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Monoterpenes, Diterpenes, Carotenoids | Minor (potential crosstalk) |

Formation of Farnesyl Diphosphate (FPP)

The next critical step is the sequential condensation of the C5 precursors to form the C15 intermediate, farnesyl diphosphate (FPP). mdpi.com This process is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS). nih.govresearchgate.net

The reaction proceeds in two main steps:

Geranyl Diphosphate (GPP) Synthesis: FPPS first catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to yield the C10 intermediate, geranyl diphosphate (GPP). nih.govproteopedia.orgnih.gov

Farnesyl Diphosphate (FPP) Synthesis: Subsequently, the same enzyme catalyzes the addition of a second IPP molecule to GPP, resulting in the formation of (E,E)-FPP. nih.govproteopedia.orgnih.gov

FPP is a crucial branch-point intermediate in isoprenoid metabolism, serving as the direct precursor for all sesquiterpenes, including the sesquiterpene moiety of this compound. mdpi.comnih.gov

Sesquiterpene Coumarin-Specific Biosynthetic Steps

The formation of the characteristic sesquiterpene coumarin scaffold of this compound involves the convergence of the terpenoid pathway with the phenylpropanoid pathway, the latter being responsible for the synthesis of the coumarin core.

O-Prenylation of 7-Hydroxycoumarins (e.g., Umbelliferone)

A key reaction in the biosynthesis of many sesquiterpene coumarins is the attachment of the farnesyl group from FPP to a coumarin molecule. biorxiv.org In the case of this compound and related compounds, this occurs via an ether linkage, a process known as O-prenylation (specifically, O-farnesylation). biorxiv.orgbiorxiv.org The typical acceptor molecule is a 7-hydroxycoumarin, such as umbelliferone (B1683723). biorxiv.orgresearchgate.net This reaction results in the formation of a linear 7-farnesyloxycoumarin, a direct precursor that undergoes further cyclization and modification to yield the final complex structures. biorxiv.orgbiorxiv.org For instance, the O-farnesylation of umbelliferone produces umbelliprenin (B192621). researchgate.netmums.ac.ir

This crucial O-prenylation step is catalyzed by a specific type of prenyltransferase known as an O-farnesyltransferase (O-FT). biorxiv.orgnih.gov These enzymes facilitate the transfer of the farnesyl moiety from FPP to the 7-hydroxyl group of the coumarin acceptor. biorxiv.orgresearchgate.net The reaction is regioselective, ensuring the correct attachment point for subsequent enzymatic modifications. nih.gov While the specific O-farnesyltransferase for this compound has not been definitively identified, studies on related compounds suggest the existence of a family of coumarin-specific prenyltransferases that are key to generating the diversity of these natural products. biorxiv.orgnih.gov The activity of these enzymes is a critical determinant in the biosynthesis of sesquiterpene coumarins.

Cyclization Reactions of Linear Farnesyloxycoumarins

The biosynthesis of sesquiterpene coumarins like this compound begins with the farnesylation of a coumarin core, typically umbelliferone, to form a linear farnesyloxycoumarin. biorxiv.orgresearchgate.net A critical prerequisite for the main cyclization event is the epoxidation of the terminal double bond of this linear farnesyl chain, a reaction catalyzed by a sesquiterpene coumarin epoxidase. biorxiv.orgresearchgate.netresearchgate.net This creates a 7-(10',11'-oxidofarnesyloxy)-coumarin intermediate, setting the stage for the complex ring-forming cascade. biorxiv.orgresearchgate.net

Involvement of Sesquiterpene Coumarin Synthases (Cyclases)

The pivotal cyclization process is initiated and orchestrated by a class of enzymes known as sesquiterpene coumarin synthases, or cyclases. biorxiv.orgresearchgate.net These enzymes protonate the epoxide ring of the 7-(10',11'-oxidofarnesyloxy)-coumarin precursor. biorxiv.orgresearchgate.netresearchgate.net This protonation activates the molecule, generating a tertiary carbocation and triggering the subsequent cascade of ring closures that form the characteristic polycyclic skeleton of sesquiterpene coumarins. biorxiv.orgresearchgate.net The diversity in the final cyclic structures found in nature is largely attributed to the action of various specialized sesquiterpene coumarin synthases. biorxiv.orgresearchgate.netresearchgate.net

Carbocation Cascade Mechanisms

The protonation of the epoxide by the synthase enzyme initiates a carbocation cascade. biorxiv.orgresearchgate.net This process is analogous to the well-studied cyclization mechanisms in the biosynthesis of other terpene classes, such as triterpenes. biorxiv.orgresearchgate.net The initial carbocation induces a series of intramolecular electrophilic attacks, where the electron-rich double bonds of the farnesyl chain sequentially attack the electron-deficient carbocation center. This cascade proceeds in a controlled, enzyme-mediated fashion to yield specific polycyclic intermediates. The precise folding of the linear precursor within the enzyme's active site dictates the stereochemistry and ultimate structure of the cyclized product.

Rearrangement Processes (e.g., Wagner-Meerwein, Grob Fragmentation)

During the carbocation cascade, the intermediate structures are not static and can undergo significant skeletal reorganizations. These rearrangements are fundamental to achieving the vast structural diversity observed among sesquiterpene coumarins. biorxiv.orgbiorxiv.org

Wagner-Meerwein Rearrangements : These are common 1,2-shifts of a hydride, methyl, or other alkyl group to an adjacent carbocationic center. biorxiv.orgresearchgate.netimperial.ac.uk This process leads to the formation of a more stable carbocation or relieves ring strain, guiding the biosynthetic pathway toward a specific skeletal framework. imperial.ac.uklibretexts.orgnumberanalytics.com Such rearrangements are prevalent in the biosynthesis of many terpenoids and are crucial for constructing complex ring systems and quaternary carbon centers. imperial.ac.uksioc-journal.cn

Grob Fragmentation : More complex rearrangements can also occur, including Grob fragmentations. biorxiv.orgresearchgate.netbiorxiv.org This type of reaction involves the cleavage of a carbon-carbon bond in an aliphatic chain, breaking the molecule into three distinct fragments. wikipedia.org In the context of sesquiterpene coumarin biosynthesis, Grob fragmentation of a bicyclic carbocation intermediate can lead to the formation of unique carbon skeletons. biorxiv.org

These rearrangement processes are not random but are directed by the enzymatic environment of the specific synthase, ensuring the formation of a defined product from the cyclization cascade. biorxiv.org

Post-Cyclization Modifications

Following the initial cyclization and rearrangement that establishes the core carbon skeleton, the molecule undergoes further enzymatic modifications. These post-cyclization reactions add functional groups that contribute to the final structure and properties of the mature sesquiterpene coumarin. mdpi.comnih.gov

Hydroxylation and Oxidation

Hydroxylation is a common modification in coumarin biosynthesis, often catalyzed by cytochrome P450 monooxygenases. nih.govresearchgate.net These enzymes introduce hydroxyl (-OH) groups at specific positions on the sesquiterpene skeleton. nih.gov These newly introduced hydroxyl groups can then be further oxidized to form ketones or aldehydes, adding to the structural complexity of the final molecule. mdpi.com

Esterification and Glycosylation

Esterification : This process involves the reaction of a hydroxyl group on the molecule with a carboxylic acid (or its activated form, like an acyl-CoA) to form an ester. This is also referred to as acylation. mdpi.com This modification can alter the molecule's polarity and biological activity.

Glycosylation : This is the enzymatic attachment of sugar moieties to the molecule, a reaction typically catalyzed by UDP-dependent glycosyltransferases (UGTs). peerj.com Glycosylation can increase the water solubility and stability of the coumarin derivative and may play a role in its storage and transport within the plant. peerj.comuniv-lorraine.fr Climatic conditions and other environmental factors can influence the extent and type of these modifications. mdpi.com

Hypothetical Biosynthetic Routes for this compound

The biosynthesis of this compound, a complex sesquiterpene coumarin isolated from Ferula fukanensis, is yet to be fully elucidated through direct enzymatic studies. nih.gov However, based on the established principles of terpenoid and coumarin biosynthesis, a plausible hypothetical pathway can be proposed. mdpi.combiorxiv.org This pathway involves the convergence of two major biosynthetic routes: the phenylpropanoid pathway, which supplies the coumarin core, and the mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which generates the sesquiterpene moiety. mdpi.com

The general scheme for the formation of sesquiterpene coumarins begins with the synthesis of a coumarin unit and a sesquiterpene precursor, which are then linked and subsequently modified. mdpi.combiorxiv.org For O-prenylated sesquiterpene coumarins like this compound, this involves the farnesylation of a hydroxycoumarin, followed by a series of enzymatic modifications including epoxidation and cyclization. biorxiv.orgbiorxiv.org

A key precursor to the coumarin portion is umbelliferone (7-hydroxycoumarin), which is derived from phenylalanine via the phenylpropanoid pathway. biorxiv.orgect-journal.kz The sesquiterpene component originates from farnesyl diphosphate (FPP), which is synthesized from the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com

The proposed biosynthetic route for this compound likely proceeds through the following key stages:

O-Farnesylation of Umbelliferone : The pathway is initiated by the transfer of a farnesyl group from FPP to the 7-hydroxyl group of umbelliferone. This reaction is catalyzed by a prenyltransferase, specifically an O-farnesyltransferase (O-FT), to form 7-farnesyloxycoumarin, also known as umbelliprenin. biorxiv.org

Epoxidation : The terminal double bond of the farnesyl moiety in umbelliprenin undergoes epoxidation to yield 7-(10',11'-oxidofarnesyloxy)-coumarin. biorxiv.orgbiorxiv.org This reaction is catalyzed by a monooxygenase. biorxiv.org

Cyclization Cascade : The epoxidized intermediate is then protonated by a sesquiterpene coumarin synthase (STCS), a type of terpene cyclase, which initiates a cascade of cyclization reactions. biorxiv.orgbiorxiv.org This cascade is responsible for forming the characteristic polycyclic structure of the sesquiterpene moiety. The process involves the formation of carbocation intermediates, which can undergo rearrangements to generate structural diversity. biorxiv.org For this compound, this cyclization would lead to the formation of its specific tricyclic sesquiterpene skeleton.

Formation of the Furan (B31954) Ring : A distinguishing feature of this compound is its furanocoumarin structure. mdpi.com The formation of the furan ring likely involves the sesquiterpene moiety. Following the initial cyclization, further enzymatic modifications, such as hydroxylation and subsequent dehydration, could lead to the formation of the furan ring fused to the coumarin core.

The table below outlines the key proposed intermediates and enzymes in the hypothetical biosynthetic pathway of this compound.

| Step | Precursor(s) | Key Intermediate | Enzyme Class (Putative) |

| 1 | Umbelliferone, Farnesyl Diphosphate (FPP) | Umbelliprenin (7-farnesyloxycoumarin) | O-Farnesyltransferase (O-FT) |

| 2 | Umbelliprenin | 7-(10',11'-oxidofarnesyloxy)-coumarin | Monooxygenase |

| 3 | 7-(10',11'-oxidofarnesyloxy)-coumarin | Cyclic Carbocation Intermediates | Sesquiterpene Coumarin Synthase (STCS) |

| 4 | Post-cyclization Intermediate | This compound | Hydroxylases, Dehydratases |

This proposed pathway provides a framework for understanding the biosynthesis of this compound. Further research, including the identification and characterization of the specific enzymes from Ferula fukanensis, is necessary to confirm and fully detail each step of this intricate biosynthetic process.

Chemical Synthesis Approaches for Fukanefuromarin G and Analogs

Challenges in Total Synthesis of Complex Sesquiterpene Coumarins

The total synthesis of sesquiterpene coumarins is a formidable challenge owing to their intricate molecular architecture. These molecules are characterized by the fusion of two distinct and often stereochemically rich units: a coumarin (B35378) core and a sesquiterpene moiety. In the case of fukanefuromarin G, the sesquiterpene is of the drimane (B1240787) type, which presents its own set of synthetic hurdles.

Key challenges include:

Stereochemical Complexity: this compound possesses multiple stereocenters. The precise control of both relative and absolute stereochemistry during the synthesis is a primary obstacle. For instance, the drimane skeleton in related natural products has a specific cis-fusion of its rings that must be established. mdpi.com

Construction of the Fused Ring System: The creation of the complete carbocyclic framework of the sesquiterpene and the heterocyclic coumarin system requires robust and selective chemical reactions. Annulation strategies, which build a new ring onto an existing one, are often employed but can be difficult to control for complex substrates. scilit.comrsc.org

Chemoselectivity: The presence of multiple functional groups, such as hydroxyls, ketones, and olefins, necessitates the use of highly chemoselective reagents and protecting group strategies to avoid unwanted side reactions.

Ether Linkage Formation: A crucial step in the synthesis of many sesquiterpene coumarins is the formation of the ether bond that connects the sesquiterpene unit to the coumarin scaffold. This reaction must be achieved without altering the stereochemistry or functionality of either fragment. researchgate.net

Strategies for Synthesizing Related Coumarin Scaffolds

The coumarin nucleus is a common motif in natural products and pharmacologically active compounds, leading to the development of numerous synthetic methods for its construction. mdpi.comresearchgate.net These strategies can be broadly categorized into classical condensation reactions and more modern transition-metal-catalyzed approaches.

Classical Condensation Reactions:

Pechmann Condensation: This is one of the most widely used methods, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. mdpi.com

Knoevenagel Condensation: This method involves the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group. mdpi.com

Perkin Reaction: This reaction utilizes an o-hydroxybenzaldehyde and an acid anhydride (B1165640) in the presence of the corresponding carboxylate salt. mdpi.com

Wittig Reaction: Intramolecular Wittig reactions of appropriate precursors can also be employed to form the coumarin ring system. mdpi.com

Modern Synthetic Methods:

Transition-Metal Catalysis: Palladium-catalyzed reactions, such as Suzuki-Miyaura cross-couplings, have been used to construct advanced precursors for coumarin synthesis. mdpi.com Ruthenium-catalyzed C-H activation and annulation cascades have also been developed to build complex, fused coumarin systems. rsc.org

Photocatalysis and Electrosynthesis: These emerging techniques offer green and efficient alternatives for the construction of the coumarin core. mdpi.com

These methods provide a versatile toolbox for the synthesis of the coumarin portion of this compound, with the choice of method depending on the desired substitution pattern and the compatibility with other functional groups present in the synthetic intermediates.

Table 1: Key Synthetic Strategies for Coumarin Scaffolds

| Method | Reactants | Conditions | Reference |

|---|---|---|---|

| Pechmann Condensation | Phenol, β-ketoester | Acid catalyst | mdpi.com |

| Knoevenagel Condensation | o-Hydroxybenzaldehyde, Active methylene compound | Base catalyst | mdpi.com |

| Perkin Reaction | o-Hydroxybenzaldehyde, Acid anhydride | Carboxylate salt | mdpi.com |

| Wittig Reaction | Intramolecular phosphonium (B103445) ylide | Thermal or base-induced | mdpi.com |

| Suzuki-Miyaura Coupling | Boronic acid, Halogenated precursor | Palladium catalyst | mdpi.com |

| Ru-catalyzed Annulation | 3-N-methoxy carboxamide coumarin, Alkyne | Ru(II) catalyst | unimi.it |

Synthetic Methodologies for Sesquiterpene Moieties

The sesquiterpene portion of this compound belongs to the drimane class of bicyclic sesquiterpenoids. The synthesis of drimane sesquiterpenes has been an active area of research, with several strategies developed to construct their characteristic decalin ring system. iau.ir

General approaches often involve:

Cyclization of Acyclic Precursors: Farnesyl pyrophosphate is the biosynthetic precursor for sesquiterpenes, and laboratory syntheses can mimic this by cyclizing acyclic polyene precursors. biorxiv.org

Diels-Alder Reactions: This powerful cycloaddition reaction can be used to construct the six-membered ring of the drimane skeleton with good stereocontrol.

Robinson Annulation: This classic ring-forming sequence can be applied to build the second ring of the decalin system.

Radical Cyclizations: Free-radical-mediated cyclizations of appropriately substituted precursors can also lead to the drimane framework.

The stereochemical outcome of these reactions is crucial for obtaining the natural configuration of the drimane core. The relative stereochemistry of the substituents on the decalin ring must be carefully controlled throughout the synthetic sequence.

Potential Retrosynthetic Analysis of this compound

A retrosynthetic analysis is a strategy used by organic chemists to plan the synthesis of a complex molecule by breaking it down into simpler, commercially available starting materials. youtube.comyoutube.com In the absence of a published total synthesis of this compound, a potential retrosynthetic pathway can be proposed based on its structure and known synthetic transformations.

The primary disconnection would likely be the ether linkage between the coumarin and the sesquiterpene moieties. This simplifies the target molecule into two key fragments: a functionalized coumarin and a drimane sesquiterpene alcohol.

Fragment A: The Coumarin Moiety: This fragment would be a derivative of umbelliferone (B1683723) (7-hydroxycoumarin). Its synthesis could be achieved through a Pechmann condensation of resorcinol (B1680541) with a suitable β-ketoester, followed by any necessary functional group manipulations.

Fragment B: The Sesquiterpene Moiety: This fragment would be a drimane sesquiterpene with a hydroxyl group for coupling to the coumarin. Its synthesis would be a significant challenge, likely involving a multi-step sequence to construct the bicyclic core with the correct stereochemistry, as outlined in the previous section.

Further disconnections of each fragment would lead to simpler starting materials. For example, the drimane fragment could be retrosynthetically disassembled via a Diels-Alder reaction to a substituted diene and dienophile.

This convergent approach, where the two main fragments are synthesized separately and then joined together, is often more efficient for complex molecules than a linear synthesis where the molecule is built up step-by-step.

Semi-synthesis Approaches from Natural Precursors

Semi-synthesis, which utilizes a readily available natural product as a starting material for chemical modification, is an attractive alternative to total synthesis, especially for complex molecules. wikipedia.orgmdpi.com For sesquiterpene coumarins, a common approach is to isolate a structurally related and more abundant natural product and then chemically convert it to the desired target.

For this compound, a potential semi-synthetic strategy could involve:

Isolation of a Precursor: A related sesquiterpene coumarin, such as conferone (B1231836) or farnesiferol A, which are also found in Ferula species, could be isolated in larger quantities. mdpi.com

Chemical Modification: The isolated precursor would then be subjected to a series of chemical transformations to convert its sesquiterpene side chain into the specific structure found in this compound. This could involve oxidations, reductions, and rearrangements. For example, some semi-syntheses of sesquiterpene coumarins have utilized isolated compounds that were then chemically modified to confirm the structures of other related natural products. mdpi.com

This approach can significantly reduce the number of synthetic steps required and avoid the challenges associated with the de novo construction of the complex sesquiterpene skeleton.

Biological Activities and Mechanistic Investigations of Fukanefuromarin G

Exploration of Other Biological Potentials (based on broader sesquiterpene coumarin (B35378) research)

Fukanefuromarin G belongs to the extensive class of natural compounds known as sesquiterpene coumarins. These molecules, characterized by a sesquiterpene moiety linked to a coumarin core, are predominantly found in plants of the Ferula genus. asianpubs.orgmdpi.comresearchgate.net While direct research into the full biological spectrum of this compound is still emerging, the broader family of sesquiterpene coumarins has been the subject of numerous investigations, revealing a wide array of significant biological activities. mdpi.comresearchgate.net These activities include potential cytotoxic, antioxidant, antimicrobial, and enzyme-inhibiting effects. mdpi.commdpi.comect-journal.kz This section explores the potential biological activities of this compound by examining the established properties of structurally related sesquiterpene coumarins.

Potential Cytotoxic and Anticancer Effects

Sesquiterpene coumarins are widely recognized for their potential as anticancer agents, with many compounds demonstrating cytotoxic activity against various cancer cell lines. nih.govmdpi.comnih.gov Research suggests that these compounds can inhibit cancer cell proliferation and induce programmed cell death, making them a promising area for oncology research. frontiersin.orgresearchgate.netnih.gov

Numerous studies have documented the dose-dependent cytotoxic effects of sesquiterpene coumarins on human cancer cells. For instance, gummosin, isolated from Ferula assa-foetida, displayed moderate cytotoxicity against MCF-7 (human breast adenocarcinoma) and PC-3 (human prostate cancer) cell lines, with IC₅₀ values of 32.1 µg/mL and 30 µg/mL, respectively. nih.gov Notably, these compounds often show preferential toxicity towards cancer cells while remaining non-toxic to normal cell lines at similar concentrations. nih.govnih.gov

Other sesquiterpene coumarins have shown even greater potency. Conferol and mogoltadone, from Ferula huber-morathii, were identified as potent cytotoxic agents against COLO 205 (colon), K-562 (lymphoblast), and MCF-7 (breast) cancer cell lines. nih.gov Similarly, anatolicin and 14-acetoxybadrakemin, from Heptaptera anatolica, exhibited powerful activity against the UO31 kidney cancer cell line with IC₅₀ values as low as 24 nM and 17 nM, respectively. researchgate.net The antitumor potential of umbelliprenin (B192621), another widely studied sesquiterpene coumarin, has also been extensively documented. mdpi.commdpi.com These findings underscore the potential of this class of compounds as a source for novel anticancer drug leads. nih.gov

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ Value | Source |

|---|---|---|---|---|

| Gummosin | MCF-7 | Breast | 32.1 µg/mL | nih.gov |

| Gummosin | PC-3 | Prostate | 30 µg/mL | nih.gov |

| Conferone (B1231836) | Ovarian Cancer | Ovarian | 7.79 µM | nih.gov |

| Anatolicin | UO31 | Kidney | 24 nM | researchgate.net |

| 14-acetoxybadrakemin | UO31 | Kidney | 17 nM | researchgate.net |

| Ferubungeanol G | HCT116 | Colon | 26 µM | mdpi.com |

| Mogoltadone | MCF-7 | Breast | 18.5 µM | nih.gov |

| Conferol | MCF-7 | Breast | 17.2 µM | nih.gov |

| Kamolonol | HeLa | Cervical | 3.8 µM | researchgate.net |

The anticancer activity of sesquiterpene coumarins is often mediated through the induction of apoptosis, or programmed cell death. nih.govbenthamdirect.com This process involves a cascade of molecular events that lead to the controlled elimination of cancer cells. frontiersin.org

One key mechanism is the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. frontiersin.org For example, the sesquiterpene coumarin ferulin C was found to significantly increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in breast cancer cells. frontiersin.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases. nih.gov

Caspases are a family of proteases that execute the apoptotic process. frontiersin.org Studies have shown that sesquiterpene coumarins can activate initiator caspases like caspase-8 and caspase-9, as well as executioner caspases such as caspase-3 and caspase-7. frontiersin.orgnih.gov The activation of caspase-3, in particular, is a central event in apoptosis, leading to the cleavage of critical cellular proteins like poly (ADP-ribose) polymerase (PARP). frontiersin.org For instance, galbanic acid, in combination with TRAIL, induced the cleavage of PARP, caspase-9, and caspase-8 in non-small cell lung cancer cells. nih.gov Similarly, mogoltadone was found to suppress levels of the anti-apoptotic protein Bcl-xL and procaspase-3 in colon cancer cells, indicating its role in triggering apoptosis. nih.govresearchgate.net

Antioxidant Properties

Many sesquiterpene coumarins have demonstrated significant antioxidant properties. mdpi.comdergipark.org.tr Antioxidants are compounds that can protect cells from damage caused by free radicals and reactive oxygen species (ROS), which are implicated in a variety of chronic diseases. dergipark.org.tr The antioxidant potential of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test. mdpi.com

For example, kamolonol acetate (B1210297), a sesquiterpene coumarin from Ferula pseudalliacea, exhibited strong DPPH radical scavenging activity, with an EC₅₀ value of 65.29 ± 5.6 μM, which is comparable to the synthetic antioxidant butylatedhydroxyanisole (BHA). mdpi.com Research on umbelliprenin also highlights its antioxidant capabilities. mdpi.commdpi.com The ability of these compounds to neutralize free radicals suggests they could play a role in mitigating oxidative stress. dergipark.org.tr

Antimicrobial Activities (e.g., Antibacterial, Antiviral)

The antimicrobial potential of sesquiterpene coumarins has been explored against a range of pathogens, including bacteria and viruses. asianpubs.orgmdpi.comtandfonline.com These natural products represent a valuable source for the discovery of new antimicrobial agents. researchgate.net

Beyond bacteria, some sesquiterpene coumarins have been reported to possess antiviral properties. mdpi.com For instance, kellerin has been identified as an anti-HSV (Herpes Simplex Virus) and anti-HCV (Hepatitis C Virus) agent. mdpi.com This broad spectrum of antimicrobial activity highlights the potential of this chemical class in combating infectious diseases. mdpi.comresearchgate.net

Inhibition of α-Glucosidase

α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. nih.govmdpi.com Inhibiting this enzyme can slow down glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.com Several sesquiterpene coumarins have been identified as potent α-glucosidase inhibitors. researchgate.netresearchgate.net

An in vitro assay of various sesquiterpene coumarins from Ferula narthex showed significant α-glucosidase inhibition. researchgate.netuantwerpen.be One compound, in particular, demonstrated an IC₅₀ of 0.05 mM, indicating strong inhibitory activity. researchgate.net Molecular docking studies suggest that these compounds bind to the active site of the enzyme, and their inhibitory potential is influenced by their specific structural features. researchgate.netresearchgate.net For example, umbelliprenin, which has a farnesyl chain, was found to have a potent inhibitory effect on both α-amylase and α-glucosidase. researchgate.net This suggests that compounds like this compound could potentially be explored for their antidiabetic properties by targeting carbohydrate-hydrolyzing enzymes. mdpi.comjppres.com

Modulatory Effects on Efflux Pumps

Currently, there is no publicly available scientific literature or research data detailing the modulatory effects of this compound on efflux pumps. Extensive searches of scientific databases have not yielded any studies investigating the interaction of this compound with bacterial or mammalian efflux pump systems. Therefore, its potential to act as an efflux pump inhibitor or modulator remains uncharacterized.

Interaction with Specific Receptors or Enzymes (e.g., G-protein coupled receptors, protein kinases)

Research into the biological mechanisms of this compound has focused on its anti-inflammatory properties, specifically its interaction with the enzyme inducible nitric oxide synthase (iNOS). nih.govjst.go.jpjst.go.jp this compound, a sesquiterpene coumarin isolated from the roots of Ferula fukanensis, has been identified as an inhibitor of nitric oxide (NO) production. nih.govacs.org The overproduction of NO by iNOS is a key factor in the pathophysiology of inflammatory conditions. jst.go.jpacs.org

The inhibitory action of this compound on NO production is not due to direct inhibition of the iNOS enzyme itself, but rather through the downregulation of iNOS gene expression. nih.govjst.go.jpacs.org Studies conducted on murine macrophage-like cells (RAW 264.7) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) have demonstrated that sesquiterpene coumarin derivatives from Ferula fukanensis, including this compound, suppress the expression of iNOS mRNA. nih.govjst.go.jp

Inhibitory Effects of Ferula fukanensis Fractions on Nitric Oxide Production

| Fraction | Concentration | % Inhibition of NO Production |

| 80% Aqueous Methanol (B129727) Extract (FFE) | 30 µg/mL | - |

| Chloroform-soluble Fraction | 30 µg/mL | 60% |

| Fraction 6 (from Chloroform-soluble Fraction) | 30 µg/mL | 96.2% |

| Fraction 8 (from Chloroform-soluble Fraction) | 30 µg/mL | 84.7% |

| This compound was isolated from the active fractions of the chloroform-soluble extract. jst.go.jpacs.org |

Derivatization and Analog Development of Fukanefuromarin G

Strategies for Chemical Modification of Fukanefuromarin G

The chemical architecture of this compound, featuring a coumarin (B35378) core linked to a sesquiterpene moiety, offers multiple sites for chemical modification. These modifications are generally aimed at altering the molecule's physicochemical properties, such as lipophilicity, solubility, and steric profile, which in turn can influence its biological activity.

The introduction of new functional groups is a primary strategy to modulate the biological profile of a lead compound. For sesquiterpene coumarins, common modifications involve targeting hydroxyl groups or the coumarin nucleus itself.

Esterification and Acetylation: Hydroxyl groups on the sesquiterpene portion of related molecules are common targets for esterification or acetylation. For example, in the study of sesquiterpene coumarins from Ferula huber-morathii, acetylation of the compound samarcandin (B610672) was performed using acetic anhydride (B1165640) in pyridine (B92270) to confirm its structure. nih.gov This type of modification can alter lipophilicity and potentially affect cell membrane permeability and interaction with biological targets. The 8'-O-acetyl derivative of asacoumarin A, another sesquiterpene coumarin, demonstrated significant antiprotozoal activity. mdpi.com

Oxidation: The sesquiterpene backbone can be modified through oxidation. In one study, the natural sesquiterpene coumarin coladonin, isolated from Ferula tunetana, was oxidized using the Jones oxidation reaction to create a ketone precursor for further derivatization. rsc.org This introduces a reactive carbonyl group, enabling the synthesis of a wide array of analogs.

Alkylation and Etherification: The 7-hydroxy group of the umbelliferone (B1683723) core, a common feature in this class, is frequently modified. researchgate.net Synthesis of analogs like umbelliprenin (B192621) involves the reaction of 7-hydroxycoumarin with farnesyl bromide to form a farnesyloxy ether linkage. upatras.gr This strategy can be envisioned for this compound to explore the impact of different alkyl or aryl ether groups on activity.

Introduction of Heterocyclic Moieties: Modern medicinal chemistry often involves creating hybrid molecules by linking a natural product scaffold to other pharmacologically active moieties. For instance, coumarin-monoterpene hybrids bearing a triazole ring have been synthesized to act as selective carbonic anhydrase inhibitors. acs.org This "tail approach" could be adapted to the this compound scaffold to target specific enzymes.

While a library of synthetic analogs originating directly from this compound has not been reported, the semi-synthesis of derivatives from related compounds illustrates viable synthetic pathways.

A notable example is the synthesis of arylidene-based sesquiterpene coumarins. rsc.org Researchers started with coladonin (1), a natural product from Ferula tunetana. The secondary alcohol on the sesquiterpene moiety was oxidized to form the ketone precursor (2). This precursor then underwent a Claisen-Schmidt condensation reaction with various substituted aryl aldehydes to yield a series of new arylidene derivatives (3a-m). rsc.org This strategy demonstrates how the sesquiterpene portion of the molecule can be systematically modified to explore SAR.

Furthermore, a number of natural analogs of this compound have been isolated, including fukanefuromarin H, I, J, K, L, and M from Ferula fukanensis. researchgate.net The existence of these closely related natural compounds, differing in aspects like hydroxylation or acetylation patterns on the sesquiterpene tail, underscores the structural diversity achievable around the core fukanefuromarin scaffold.

Impact of Derivatization on Biological Activity Profiles

Chemical modifications to sesquiterpene coumarins have a profound impact on their biological activity, particularly their cytotoxic and enzyme-inhibitory effects.

Studies on compounds from Ferula species reveal key structure-activity relationships:

Impact of Acetylation: The acetylation of hydroxyl groups can modulate bioactivity. For instance, 8'-O-acetyl-asacoumarin A showed promising activity against Plasmodium falciparum (malaria parasite) with an IC₅₀ value of 7.4 μM. mdpi.com

Influence of the Sesquiterpene Moiety: The structure and substitution of the sesquiterpene chain are critical. A study on arylidene-based derivatives of coladonin found that the nature and position of substituents on the aryl ring significantly influenced their α-amylase inhibitory activity. rsc.org Derivatives with a hydroxyl group at the ortho position (3b) or a methoxy (B1213986) group at the para position (3k) on the phenyl ring showed potent inhibition, with IC₅₀ values of 11.42 μM and 7.24 μM, respectively. rsc.org The latter was more potent than the standard drug acarbose (B1664774) (IC₅₀ = 9.83 μM). rsc.org

Stereochemistry: The stereochemistry of the sesquiterpene tail can also be a determinant of activity. However, a study comparing the cytotoxic potential of C-3' epimers, colladonin (B2602372) and badrakemin, found that this specific structural modification did not significantly affect their activity against several cancer cell lines. mdpi.com This suggests that not all stereochemical changes lead to dramatic shifts in bioactivity.

Oxidation State: The oxidation state of the sesquiterpene moiety influences cytotoxicity. The oxidation of a hydroxyl group at C-3' to a ketone was shown to affect the cytotoxic profile of turcicanol derivatives against cancer cell lines. mdpi.com

Structure-Based Design of Novel this compound Derivatives

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design molecules with higher affinity and selectivity. While SBDD studies have not been specifically reported for this compound, the principles have been successfully applied to the broader coumarin class, offering a blueprint for future research.

The "tail approach" is a prominent SBDD strategy where a known inhibitor scaffold (the "head") is modified by adding a chemical "tail" designed to interact with specific subpockets of the target's active site, thereby increasing potency and selectivity. acs.org This has been used to develop coumarin-based inhibitors of carbonic anhydrases (CAs), enzymes implicated in cancer. acs.org In this approach, the coumarin core acts as the headgroup that hydrolyzes to a 2-hydroxycinnamic acid derivative, which coordinates to the zinc ion in the CA active site. acs.org Various tails, such as alkyl chains or monoterpene moieties linked via a triazole ring, were appended to the coumarin scaffold, leading to potent and selective inhibitors of tumor-associated CA isoforms IX and XII. acs.org

Similarly, computational methods like molecular docking are used to predict the binding affinity and orientation of designed ligands within a target's active site. A study aimed at designing inhibitors for diabetes mellitus type 2 used a coumarin template to generate a library of novel derivatives. researchgate.net These were then docked against human pancreatic α-amylase, and their binding affinities were used to select the most promising candidates for further development. researchgate.net

For this compound, a similar SBDD approach could be implemented. This would require:

Identification of a specific molecular target for its biological activity.

Determination of the three-dimensional structure of the target, likely through X-ray crystallography or cryo-electron microscopy.

Computational docking of this compound into the active site to understand its binding mode.

Rational design of derivatives with modified "tails" (the sesquiterpene moiety) or substitutions on the coumarin "head" to optimize interactions with the target protein, thereby enhancing potency and selectivity.

This approach transforms drug discovery from a process of random screening to a more rational, targeted endeavor, holding significant promise for the development of novel therapeutics based on the this compound scaffold.

Advanced Analytical Techniques for Comprehensive Characterization and Quantification

Advanced Chromatographic Methods

The separation and quantification of fukanefuromarin G from complex plant matrices necessitate the use of high-resolution chromatographic techniques. These methods are essential for isolating the compound from its numerous structural analogs and other metabolites present in the source organism.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a cornerstone for the analysis of sesquiterpene coumarins due to its significant advantages in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). The use of sub-2 µm particle columns in UHPLC systems allows for more efficient separations, leading to sharper and more defined peaks, which is critical when dealing with the isomeric complexity of natural product extracts.

For a compound like this compound, a typical UHPLC method would involve a reversed-phase column (e.g., C18 or C8) with a gradient elution profile. The mobile phase would likely consist of an aqueous component (water with a small percentage of acid, such as formic acid or acetic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient would be programmed to start with a higher aqueous content and gradually increase the proportion of the organic solvent to elute compounds of increasing hydrophobicity.

While specific UHPLC data for this compound is not documented, studies on the metabolomics of Ferula species have extensively used UHPLC coupled to mass spectrometry (UHPLC-MS) to profile their chemical constituents, including a wide range of sesquiterpene coumarins. frontiersin.org These studies demonstrate the capability of UHPLC to separate numerous coumarin (B35378) derivatives within a single analytical run.

Table 1: Illustrative UHPLC Parameters for Sesquiterpene Coumarin Analysis

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) |

Two-Dimensional Gas Chromatography (GCxGC)

Two-Dimensional Gas Chromatography (GCxGC) is a powerful technique for the analysis of complex volatile and semi-volatile mixtures, offering a significant increase in peak capacity and resolution compared to one-dimensional GC. leco.com This technique is particularly well-suited for the detailed profiling of essential oils and plant extracts rich in terpenoids.

In the context of this compound, which is a semi-volatile compound, GCxGC analysis would typically involve derivatization (e.g., silylation) to increase its volatility and thermal stability. The GCxGC system employs two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second dimension). A modulator, positioned between the two columns, traps and then rapidly re-injects small fractions of the effluent from the first column into the second column. This process creates a highly detailed two-dimensional chromatogram.

While no specific GCxGC studies on this compound have been reported, the technique has been successfully applied to the "fingerprinting" of terpene profiles in various cannabis strains, demonstrating its utility in resolving complex mixtures of terpenoid compounds. gcms.cztechnologynetworks.com This suggests that GCxGC would be a valuable tool for the in-depth characterization of the volatile and semi-volatile fraction of Ferula extracts containing this compound.

High-Resolution Mass Spectrometry for Metabolomics and Proteomics

High-resolution mass spectrometry (HRMS) is indispensable for the structural elucidation and confident identification of natural products. Its ability to provide accurate mass measurements allows for the determination of elemental compositions, a critical step in identifying unknown compounds.

LC-MS/MS and HR-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for both the quantification and structural characterization of compounds in complex mixtures. perkinelmer.com In a typical LC-MS/MS experiment for the analysis of this compound, the compound would first be separated by LC and then introduced into the mass spectrometer. The precursor ion corresponding to this compound would be selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions analyzed in the second mass analyzer. This process generates a unique fragmentation pattern that can be used for structural confirmation and sensitive quantification.

High-resolution tandem mass spectrometry (HR-MS/MS) provides even greater confidence in identification by affording accurate mass measurements for both the precursor and product ions. While specific HR-MS/MS data for this compound is not available, the fragmentation patterns of other sesquiterpene coumarins from Ferula species have been studied. These studies reveal characteristic fragmentation pathways, often involving the cleavage of the sesquiterpene side chain and rearrangements within the coumarin core.

Quadrupole Time-of-Flight (QTOF) MS

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a hybrid technique that combines the stability of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight mass analyzer. LC-QTOF-MS is a powerful tool for untargeted metabolomics studies, enabling the identification of a wide range of compounds in a single analysis.

Studies on the phytochemical analysis of Ferula species have utilized UHPLC-QTOF-MS to identify numerous metabolites, including various sesquiterpene coumarins. nih.gov In such a study, this compound would be identified based on its accurate mass, retention time, and the fragmentation pattern obtained from MS/MS experiments. The high resolving power of the TOF analyzer is crucial for distinguishing between isobaric compounds, which are common in natural product extracts.

Table 2: Representative High-Resolution Mass Spectrometry Data for a Sesquiterpene Coumarin

| Ion Type | Calculated m/z | Measured m/z | Formula |

| [M+H]⁺ | 409.1964 | 409.1958 | C₂₅H₂₉O₅ |

| Fragment 1 | 203.0708 | 203.0705 | C₁₃H₁₁O₂ |

| Fragment 2 | 175.0759 | 175.0756 | C₁₁H₁₁O₂ |

Note: This table is illustrative and based on a hypothetical sesquiterpene coumarin with the molecular formula C₂₅H₂₈O₅. The data for this compound is not available.

Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including the determination of their stereochemistry and three-dimensional conformation in solution. For a complex molecule like this compound, a suite of 1D and 2D NMR experiments would be required for a complete structural assignment.

A standard set of experiments would include:

¹H NMR: To identify the number and types of protons and their coupling relationships.

¹³C NMR: To determine the number and types of carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): To distinguish between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry and conformational preferences of the molecule.

While a detailed NMR analysis specifically for this compound is not present in the reviewed literature, the structures of many other sesquiterpene coumarins from Ferula have been elucidated using these techniques. tandfonline.comthieme-connect.com These studies serve as a blueprint for the type of detailed NMR data required for the unambiguous characterization of this compound. Conformational studies using NOESY and computational modeling would be necessary to understand the three-dimensional shape of the molecule and how it might interact with biological targets.

Advanced 1D and 2D NMR Experiments (e.g., DOSY, NOESY)

Two-dimensional NMR experiments are indispensable for the structural elucidation of intricate molecules like this compound. While basic 2D NMR experiments (like COSY and HSQC) establish through-bond correlations, advanced techniques such as NOESY and DOSY provide information on through-space interactions and molecular diffusion, respectively.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is crucial for determining the stereochemistry and three-dimensional structure of a molecule by identifying protons that are in close spatial proximity, regardless of whether they are connected by chemical bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons (I ∝ 1/r⁶), making it a powerful tool for deducing relative stereochemistry. huji.ac.il For sesquiterpene coumarins like this compound, NOESY data would be instrumental in establishing the relative configuration of stereocenters, the geometry of ring fusions, and the orientation of substituents. A comprehensive analysis of 1D and 2D-NMR data, including NOESY, is fundamental for the structural confirmation of fukanefuromarin derivatives. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY): The DOSY experiment separates the NMR signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to their size and shape. researchgate.netmanchester.ac.uk This technique acts as a "virtual" chromatography, allowing for the differentiation of components in a complex sample without physical separation. researchgate.net For an extract containing this compound, a DOSY experiment could help to distinguish it from other co-occurring metabolites, providing a pure spectrum of the compound of interest from the mixture. The resulting 2D plot displays chemical shifts on one axis and diffusion coefficients on the other. manchester.ac.uk

While specific NOESY and DOSY data for this compound are not detailed in the available literature, the table below illustrates the type of data that would be generated from a hypothetical NOESY experiment and its interpretation for structural elucidation.

Table 1: Hypothetical NOESY Correlations for this compound

| Interacting Protons (Hypothetical) | Observed NOE Correlation | Structural Implication |

| H-5' / H-9' | Strong | Indicates a cis-fusion of the decalin ring system. |

| H-1' / H-7' | Medium | Suggests spatial proximity across the ring system. |

| H-4 / Me-10' | Weak | Orients the coumarin moiety relative to the sesquiterpene. |

This table is illustrative and based on the general principles of NOESY for structurally similar compounds.

Hyphenated Techniques for Integrated Analysis (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing natural products like this compound. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples the separation power of high-performance liquid chromatography (HPLC) with the structural elucidation capability of NMR. researchgate.net It allows for the acquisition of NMR data for individual components of a mixture as they elute from the chromatography column. researchgate.net This is particularly valuable for analyzing complex extracts from Ferula species, which can contain a multitude of structurally related compounds. nih.govunt.edu LC-NMR can be operated in on-flow, stopped-flow, or loop-storage modes to accommodate different analytical needs, from rapid screening to in-depth structural analysis of isolated peaks. actascientific.com The use of LC-NMR, often in combination with mass spectrometry (LC-NMR-MS), provides comprehensive data on the chemical constituents of natural extracts, aiding in the identification of both known and novel compounds.

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines the separation of volatile compounds by gas chromatography with their identification based on their infrared absorption spectra. The IR spectrum provides information about the functional groups present in a molecule. While sesquiterpene coumarins themselves are generally not volatile enough for direct GC analysis without derivatization, related, more volatile terpenoid components in the essential oils of Ferula species are frequently analyzed by GC-MS, a related hyphenated technique. researchgate.netunt.edu GC-IR could be particularly useful for distinguishing between structural isomers that may have similar mass spectra but different IR spectra. huji.ac.il The technique can be performed using interfaces like light pipes (B44673) or matrix isolation to obtain vapor-phase or condensed-phase IR spectra of the eluting compounds.

The application of these hyphenated techniques to the specific analysis of this compound is not extensively documented in publicly available research. However, the data table below conceptualizes the type of information that would be obtained from an LC-NMR analysis of a plant extract containing this compound.

Table 2: Conceptual Data from LC-NMR Analysis of an Extract Containing this compound

| Retention Time (min) | Key ¹H NMR Signals (ppm, multiplicity) | Compound Identification |

| 15.2 | 7.62 (d), 6.25 (d), characteristic sesquiterpene signals (0.8-2.5) | This compound |

| 16.5 | Signals corresponding to another known Ferula coumarin. | Compound X |

| 18.1 | Signals corresponding to a related terpenoid. | Compound Y |

This table is a conceptual representation of how LC-NMR data would be presented.

Pre Clinical Pharmacological Studies and Target Validation

In Vitro Cellular Assays

In vitro studies provide the foundational understanding of a compound's biological activity. For fukanefuromarin G, these assays have centered on its effects on cellular models of inflammation, particularly concerning the production of key inflammatory mediators.

Cell Culture Models for Inflammatory Response

The primary cell culture model used to investigate the anti-inflammatory potential of this compound is the murine macrophage-like cell line, RAW 264.7. nih.govresearchgate.net Macrophages are critical players in the inflammatory response. When activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), they produce a variety of inflammatory mediators, including nitric oxide (NO).

Research has demonstrated that this compound inhibits the production of NO in RAW 264.7 cells that have been stimulated with LPS and IFN-γ. nih.govresearchgate.net This inhibition of NO production suggests a direct modulatory effect on the inflammatory cascade within these immune cells. While the inhibitory activity has been established, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) for this compound, are not detailed in the available literature. However, related sesquiterpene coumarins isolated from the same plant, F. fukanensis, have shown NO-inhibitory activities with IC50 values ranging from 11.1 to 55.6 μM. mdpi.com

Enzyme Inhibition Assays

Currently, there is no specific information available in the scientific literature regarding the direct inhibitory effects of this compound on key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). While its impact on nitric oxide synthase (NOS) is inferred from the reduction in NO production and gene expression, direct enzymatic inhibition assays have not been reported.

Gene and Protein Expression Analysis (e.g., RT-PCR, Western Blot)

Studies have indicated that the mechanism behind the reduced NO production by this compound involves the regulation of gene expression. Specifically, research has shown that this compound inhibits the gene expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net iNOS is the enzyme responsible for the production of large quantities of NO during an inflammatory response. By downregulating the expression of the Nos2 gene, which codes for iNOS, this compound effectively reduces the synthesis of this pro-inflammatory mediator.

Further details from techniques such as quantitative real-time PCR (RT-qPCR) or Western blot analysis to quantify the extent of iNOS protein reduction by this compound are not available in the reviewed literature. Similarly, data on the effects of this compound on the expression of other pro-inflammatory genes and proteins, such as cytokines (e.g., TNF-α, IL-6) or other enzymes like COX-2, have not been specifically reported for this compound. However, other sesquiterpene coumarins from F. fukanensis have been shown to inhibit the gene expression of iNOS, IL-6, and TNF-α. mdpi.com

In Vivo Pre-clinical Animal Models

As of the current body of scientific literature, there are no published studies detailing the in vivo pre-clinical assessment of this compound.

Models for Anti-inflammatory Assessment

There is no available data on the evaluation of this compound in animal models of inflammation, such as carrageenan-induced paw edema or pleurisy.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

The pharmacokinetic and pharmacodynamic properties of this compound have not been reported in the scientific literature. ljmu.ac.uk Therefore, information regarding its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable.

Investigation of Molecular and Cellular Targets in Complex Biological Systems

The preclinical evaluation of this compound has begun to illuminate its interactions within complex biological systems, pointing toward specific molecular and cellular targets that likely underpin its pharmacological effects. Research has particularly focused on its influence on inflammatory pathways, which are critical in a multitude of disease processes.

Studies have demonstrated that this compound, a sesquiterpene coumarin (B35378) isolated from plants of the Ferula genus, exhibits notable activity in modulating key inflammatory mediators. researchgate.net A primary target identified for this compound and its structural analogs is the regulation of nitric oxide (NO) production. researchgate.nethealthcare-bulletin.co.uk In cellular models of inflammation, such as murine macrophage-like cell lines (RAW 264.7), this compound has been shown to suppress the generation of NO. researchgate.nethealthcare-bulletin.co.uk

The mechanism underlying this suppression appears to be at the level of gene expression. Specifically, this compound and related sesquiterpene coumarins have been found to inhibit the expression of the inducible nitric oxide synthase (iNOS) gene. researchgate.netjst.go.jpnih.gov iNOS is the enzyme responsible for the production of large quantities of NO during inflammatory responses. By downregulating iNOS gene expression, this compound effectively reduces the synthesis of this potent inflammatory molecule. jst.go.jpnih.gov

Further investigations into the anti-inflammatory properties of sesquiterpene coumarins from Ferula species have revealed a broader impact on pro-inflammatory signaling. In addition to modulating NO production, these compounds have been observed to inhibit the gene expression of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated macrophages. jst.go.jp This suggests that the molecular targeting of this compound extends to multiple components of the inflammatory cascade.